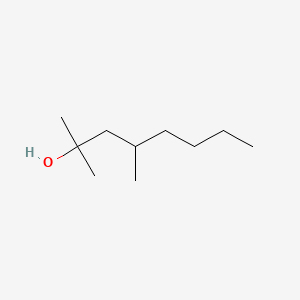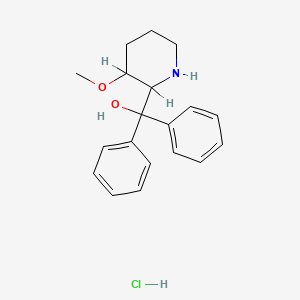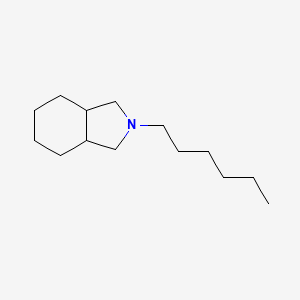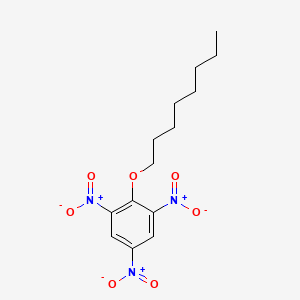![molecular formula C16H20NO3P B14712984 [2-(Dibenzylamino)ethyl]phosphonic acid CAS No. 18370-77-9](/img/structure/B14712984.png)
[2-(Dibenzylamino)ethyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Dibenzylamino)ethyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a [2-(dibenzylamino)ethyl] moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dibenzylamino)ethyl]phosphonic acid typically involves the reaction of dibenzylamine with ethylene oxide to form [2-(dibenzylamino)ethyl] alcohol. This intermediate is then reacted with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine to yield the desired phosphonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
[2-(Dibenzylamino)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphonic acid compounds.
科学研究应用
Chemistry
In chemistry, [2-(Dibenzylamino)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its phosphonic acid group can mimic phosphate groups in biological systems, allowing it to act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Industry
In industry, the compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [2-(Dibenzylamino)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the [2-(dibenzylamino)ethyl] moiety can interact with hydrophobic regions of proteins, further influencing their function.
相似化合物的比较
Similar Compounds
Similar compounds to [2-(Dibenzylamino)ethyl]phosphonic acid include:
- [2-(Dimethylamino)ethyl]phosphonic acid
- [2-(Diethylamino)ethyl]phosphonic acid
- [2-(Diphenylamino)ethyl]phosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dibenzylamino group. This group provides unique steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The dibenzylamino group also enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
属性
CAS 编号 |
18370-77-9 |
|---|---|
分子式 |
C16H20NO3P |
分子量 |
305.31 g/mol |
IUPAC 名称 |
2-(dibenzylamino)ethylphosphonic acid |
InChI |
InChI=1S/C16H20NO3P/c18-21(19,20)12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) |
InChI 键 |
DXRPHYXBNFXSHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCP(=O)(O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




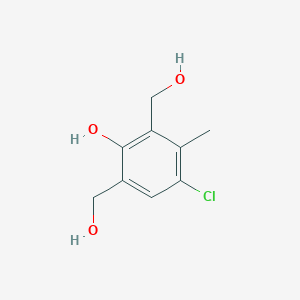
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
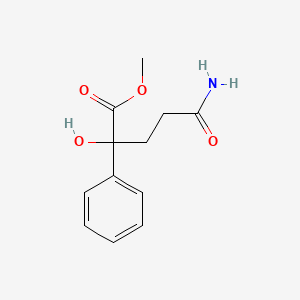
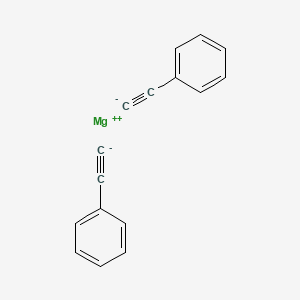
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)


